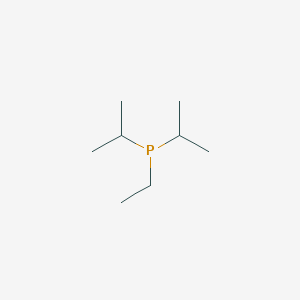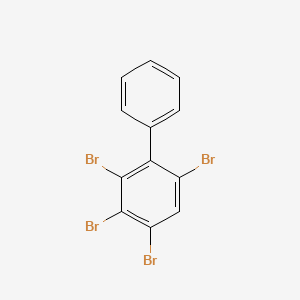
Acridine, 9-(oxiranylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 9-(oxiranylmethoxy)- is a chemical compound that belongs to the acridine family, characterized by its unique structure that includes an oxirane (epoxide) ring attached to the acridine core. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acridine, 9-(oxiranylmethoxy)- typically involves the reaction of acridine with an epoxide precursor under specific conditions. One common method includes the use of glycidol (2,3-epoxy-1-propanol) as the epoxide source. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the acridine nitrogen on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of Acridine, 9-(oxiranylmethoxy)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions
Acridine, 9-(oxiranylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted acridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst or base.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, diols, and other functionalized compounds that retain the acridine core structure.
科学研究应用
Acridine, 9-(oxiranylmethoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of Acridine, 9-(oxiranylmethoxy)- primarily involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription. Additionally, the oxirane ring can react with nucleophilic sites in biomolecules, leading to further biological effects.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Amsacrine: An anticancer drug that also intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antibacterial properties, used historically as an antiseptic.
Uniqueness
Acridine, 9-(oxiranylmethoxy)- is unique due to the presence of the oxirane ring, which imparts additional reactivity and potential for forming various derivatives. This structural feature distinguishes it from other acridine compounds and expands its range of applications in scientific research and industry.
属性
CAS 编号 |
113105-85-4 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
9-(oxiran-2-ylmethoxy)acridine |
InChI |
InChI=1S/C16H13NO2/c1-3-7-14-12(5-1)16(19-10-11-9-18-11)13-6-2-4-8-15(13)17-14/h1-8,11H,9-10H2 |
InChI 键 |
NZHYLHJYIBRUPH-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COC2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


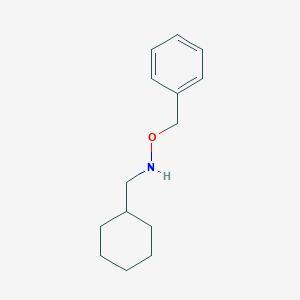
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)


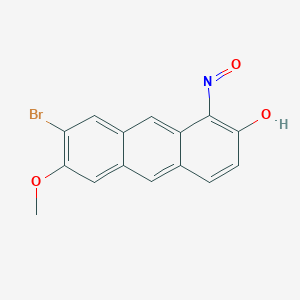
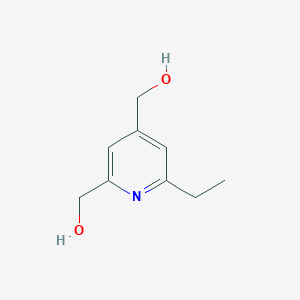

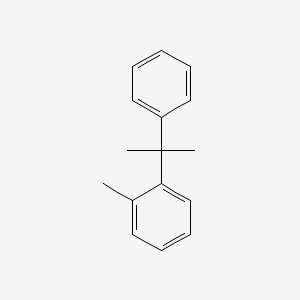
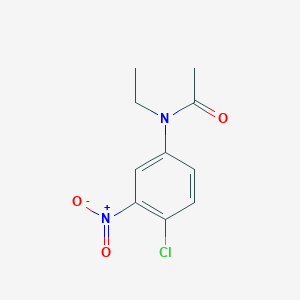

![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
